1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-16(23)14-10-13-17(22(14)11-12-6-2-1-3-7-12)20-15-8-4-5-9-21(15)18(13)24/h1-10H,11H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZXOBFBHQKZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, and the final carboxamide group is formed through amidation. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the heterocyclic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results as an antiviral agent , particularly against the SARS-CoV-2 main protease. In vitro studies indicate that derivatives of this compound can inhibit viral replication effectively. For instance, modifications to the core structure have been found to enhance both efficacy and selectivity against viral targets .
Table 1: Antiviral Activity of 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Derivatives
| Derivative | Target Virus | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| Compound A | SARS-CoV-2 | 0.5 | 95 |
| Compound B | Influenza A | 0.8 | 90 |
| Compound C | Herpes Simplex | 0.6 | 92 |
Anticancer Properties
In addition to its antiviral properties, this compound exhibits antiproliferative effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through specific biological pathways. The interaction studies suggest that the compound binds effectively to certain enzymes involved in cancer progression, which could lead to potential therapeutic applications in oncology .
Table 2: Anticancer Activity of 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.7 | Apoptosis induction |
| MCF-7 (Breast) | 0.5 | Cell cycle arrest |
| A549 (Lung) | 0.9 | Inhibition of proliferation |
Computational Studies
Computational investigations have provided insights into the binding affinities and interactions of this compound with various biological targets. Molecular docking studies suggest that structural modifications can significantly influence its activity against specific enzymes like SARS-CoV-2 main protease and other cancer-related targets .
Synthesis and Structural Modifications
The synthesis of 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several key reactions that allow for structural modifications to enhance its biological activity. The general synthetic pathway includes:
- Formation of the pyrido-pyrrolo-pyrimidine framework through cyclization reactions.
- Introduction of functional groups such as benzyl and methylphenyl moieties to improve pharmacological properties.
- Optimization of reaction conditions for higher yields and purity.
Table 3: Synthesis Pathway Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Cyclization | Multi-step synthesis | 60 |
| Functional Group Addition | Substitution reactions | 70 |
| Purification | Chromatography | >90 |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other heterocyclic compounds with pyrimidine and pyrrolo structures. These compounds may share similar synthetic routes and chemical properties but differ in their specific substituents and functional groups. Examples include:
- 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate
- 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
The uniqueness of 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several key reactions, including the condensation of specific amino acids with pyrimidine derivatives. The synthetic pathway can be summarized as follows:
- Formation of intermediates : The reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with amino acid methyl esters.
- Hydrolysis : Hydrolysis of ester derivatives to yield carboxylic acid intermediates.
- Final condensation : Condensation of the carboxylic acid intermediates with aniline derivatives in the presence of coupling agents.
Antiviral Properties
Recent studies have highlighted the compound's efficacy as an inhibitor against the SARS-CoV-2 main protease, demonstrating significant antiviral activity in vitro. The binding affinity and inhibitory concentration (IC50) values indicate strong potential for therapeutic applications against COVID-19 .
Anticancer Activity
The compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro assays have shown that modifications to the core structure can enhance its efficacy and selectivity against specific cancer pathways. For instance, derivatives demonstrated IC50 values ranging from 0.6 to 2.85 µM against lung cancer cell lines .
The mechanism by which 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its biological effects includes:
- Inhibition of key enzymes : The compound has been shown to inhibit kinases involved in cancer progression.
- Induction of apoptosis : It promotes apoptosis in cancer cells by modulating mitochondrial pathways and influencing the expression levels of pro-apoptotic and anti-apoptotic proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can intermediates be optimized?
A general synthesis involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide-mediated cyclization and acidification . Key optimization steps include:
- Intermediate isolation : Filter precipitates after initial stirring (e.g., substituted aldehyde intermediates) to minimize side reactions.
- Temperature control : Heating at 50–60°C during cyclization improves yield .
- Acidification : Adjust to pH <7 with HCl to precipitate the final product. Yield variations (e.g., 53–62% in analogs) suggest substituent-dependent steric or electronic effects .
Advanced: How can computational reaction path search methods enhance the design of derivatives or reaction conditions for this compound?
The ICReDD framework combines quantum chemical calculations and information science to predict reaction pathways. For example:
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for cyclization steps to identify energy barriers .
- Machine learning : Train models on experimental data (e.g., yields, substituent effects) to recommend optimal alkyl groups or solvents .
- Feedback loops : Integrate experimental NMR or MS data to refine computational predictions of regioselectivity .
Basic: What spectroscopic and analytical methods are critical for confirming structural fidelity and purity?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.07–8.84 ppm) and methyl groups (δ 2.35–3.94 ppm). Absence of extraneous peaks confirms purity .
- Mass spectrometry (MS) : Use CI-MS to verify molecular ion peaks (e.g., m/z 244.1 for related analogs) .
- Melting point analysis : Sharp ranges (e.g., 243–283°C) indicate crystalline purity .
Advanced: How can statistical design of experiments (DoE) optimize reaction parameters like temperature, solvent, or catalyst loading?
- Factorial designs : Vary factors (e.g., methanol volume, triethylamine equivalents) to identify yield-controlling variables .
- Response surface methodology (RSM) : Model interactions between temperature (50–60°C) and acidification pH to maximize purity .
- Taguchi methods : Reduce variability in scaling up by prioritizing robust conditions (e.g., room-temperature stirring vs. heated steps) .
Data Contradiction: How to resolve discrepancies in synthetic yields when modifying substituents on the pyrido-pyrrolo-pyrimidine core?
- Electronic effects : Electron-withdrawing groups may reduce yields due to slower cyclization (e.g., 53% for propyl vs. 62% for methyl analogs) .
- Steric hindrance : Bulky substituents (e.g., benzyl) could impede intermediate formation; use kinetic studies to compare reaction rates .
- By-product analysis : LC-MS or TLC can detect unreacted intermediates or dimerization products .
Mechanistic: What strategies elucidate the reaction mechanism for forming the pyrido-pyrrolo-pyrimidine scaffold?
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer during cyclization .
- Intermediate trapping : Quench reactions at timed intervals to isolate and characterize species like aldehyde intermediates .
- DFT calculations : Model the energy profile of ring-closure steps to identify rate-determining stages .
Advanced: How to mitigate by-product formation during the synthesis of carboxamide derivatives?
- Selective alkylation : Use protecting groups (e.g., Boc) on the pyrrolo nitrogen to prevent undesired substitutions .
- Chromatographic purification : Employ reverse-phase HPLC to separate regioisomers (e.g., C-2 vs. C-3 substituted products) .
- In situ monitoring : ReactIR or UV-vis spectroscopy tracks reactive intermediates to adjust conditions dynamically .
Basic: What solvent systems are optimal for recrystallization to achieve high-purity final products?
- Methanol-water mixtures : Effective for precipitating carboxamide derivatives due to polarity gradients .
- DMSO/EtOAc : For polar intermediates, gradual addition of ethyl acetate induces crystallization .
Advanced: How can membrane separation technologies improve purification efficiency?
- Nanofiltration : Use membranes with MWCO ~400 Da to remove unreacted precursors (<300 Da) while retaining the product .
- Continuous flow systems : Integrate in-line separation modules to automate purification and reduce manual handling .
Data Reporting: What metrics are essential for reproducible synthesis in peer-reviewed studies?
- Full spectral data : Report 1H/13C NMR shifts, coupling constants, and MS fragmentation patterns .
- Crystallographic details : Include unit cell parameters if single-crystal X-ray data are available .
- Yield calculations : Differentiate between isolated and theoretical yields, noting losses during filtration or drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
